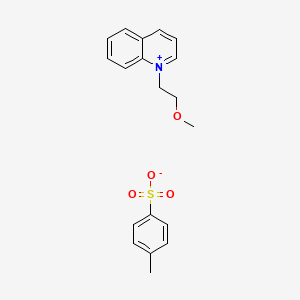![molecular formula C16H12N2O5 B15208009 6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 62202-02-2](/img/structure/B15208009.png)
6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate is a complex organic compound that belongs to the class of pyrrolopyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as manganese triflate (Mn(OTf)2), and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxypropanoate moiety.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 as a catalyst.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate involves its interaction with specific molecular targets. The compound may act as an allosteric modulator of receptors, such as the M4 muscarinic acetylcholine receptor . This modulation can influence various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: Shares a similar pyrrolopyridine core but with different substituents.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Uniqueness
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate is unique due to its specific combination of the pyrrolopyridine core with the phenoxypropanoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
62202-02-2 |
|---|---|
Formule moléculaire |
C16H12N2O5 |
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl) 3-phenoxypropanoate |
InChI |
InChI=1S/C16H12N2O5/c19-13(8-10-22-11-5-2-1-3-6-11)23-18-15(20)12-7-4-9-17-14(12)16(18)21/h1-7,9H,8,10H2 |
Clé InChI |
XIUQHSWUAXPETR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCC(=O)ON2C(=O)C3=C(C2=O)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
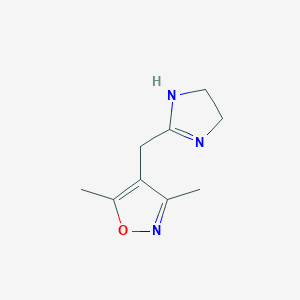

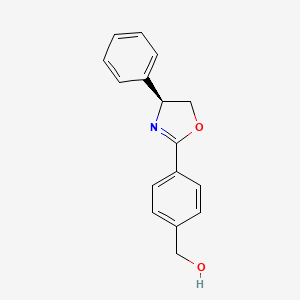
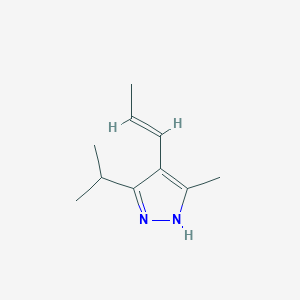
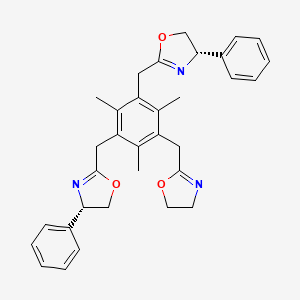

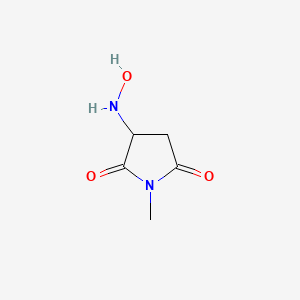
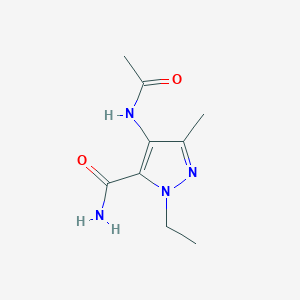
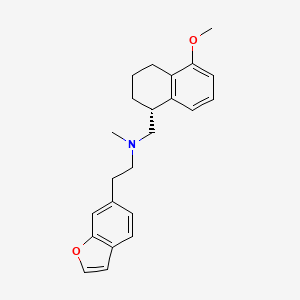

![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)
